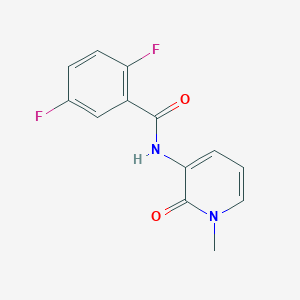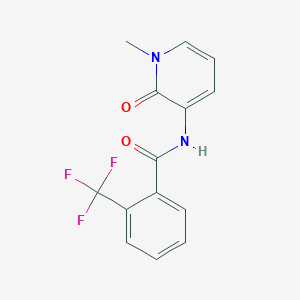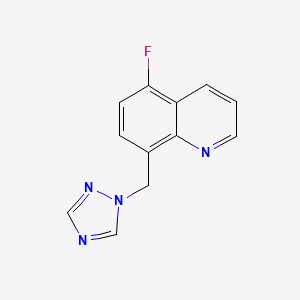
5-Fluoro-8-(1,2,4-triazol-1-ylmethyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-8-(1,2,4-triazol-1-ylmethyl)quinoline (FTQ) is a synthetic compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. FTQ belongs to the class of quinoline compounds and is characterized by the presence of a triazole moiety at position 8. This unique structure confers FTQ with a range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Wirkmechanismus
The mechanism of action of 5-Fluoro-8-(1,2,4-triazol-1-ylmethyl)quinoline is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and inflammation. This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. This compound has also been shown to inhibit the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of pro-inflammatory cytokines, and the inhibition of bacterial and fungal growth. This compound has also been shown to have low toxicity in normal cells, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-Fluoro-8-(1,2,4-triazol-1-ylmethyl)quinoline in lab experiments include its high yield synthesis method, its broad range of biological activities, and its low toxicity in normal cells. The limitations of using this compound in lab experiments include its limited solubility in water, which can affect its bioavailability, and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
For 5-Fluoro-8-(1,2,4-triazol-1-ylmethyl)quinoline research include the development of more efficient synthesis methods, the optimization of its bioavailability, and the exploration of its potential use in combination therapies for cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of infectious diseases.
Synthesemethoden
5-Fluoro-8-(1,2,4-triazol-1-ylmethyl)quinoline can be synthesized using a variety of methods, including the reaction of 8-chloroquinoline with sodium azide followed by the reduction of the resulting 8-azidoquinoline with triethylsilane. Another method involves the reaction of 8-bromoquinoline with sodium azide followed by the reduction of the resulting 8-azidoquinoline with triphenylphosphine. Both methods result in the formation of this compound with high yields.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-8-(1,2,4-triazol-1-ylmethyl)quinoline has been extensively studied for its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer therapy.
In inflammation research, this compound has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This makes this compound a potential therapeutic agent for inflammatory diseases, such as rheumatoid arthritis.
In infectious disease research, this compound has been shown to have anti-microbial properties against various bacterial and fungal strains. This compound has also been shown to inhibit the growth of the malaria parasite, making it a potential candidate for the treatment of malaria.
Eigenschaften
IUPAC Name |
5-fluoro-8-(1,2,4-triazol-1-ylmethyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN4/c13-11-4-3-9(6-17-8-14-7-16-17)12-10(11)2-1-5-15-12/h1-5,7-8H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBZXGHIIYQFCCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)CN3C=NC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Benzyl-4-[(1-propyltetrazol-5-yl)methyl]piperazine-2-carbonitrile](/img/structure/B7594526.png)
![1-[1-(6-Nitroquinolin-2-yl)piperidin-3-yl]imidazolidin-2-one](/img/structure/B7594537.png)
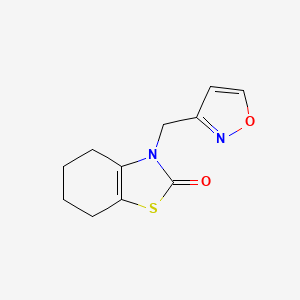
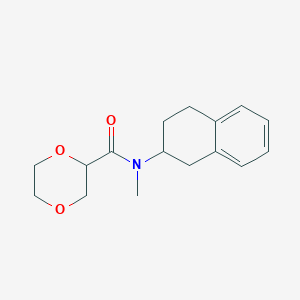
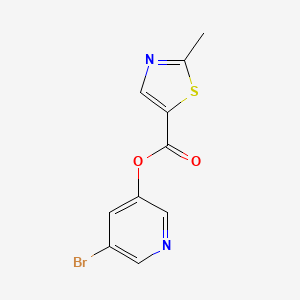
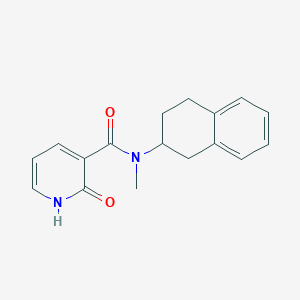
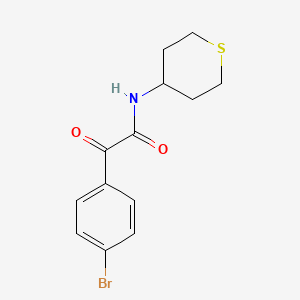
![(2S)-1-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methylamino]propan-2-ol](/img/structure/B7594589.png)
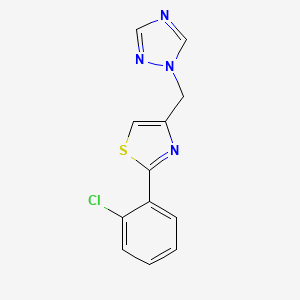
![N-[1-(2,3-dimethylphenyl)ethyl]-1,4-dioxane-2-carboxamide](/img/structure/B7594619.png)
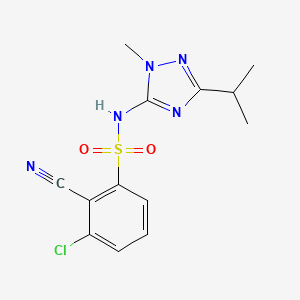
![N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-[2-(3-fluorophenyl)ethyl]cyclopropanamine](/img/structure/B7594632.png)
